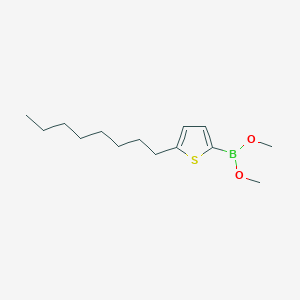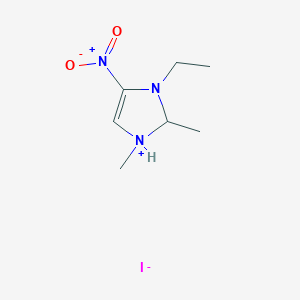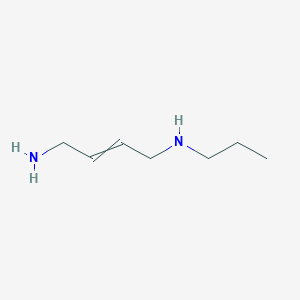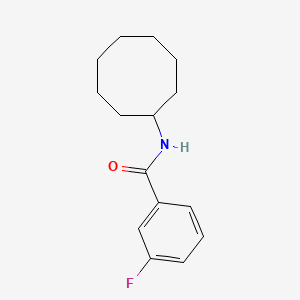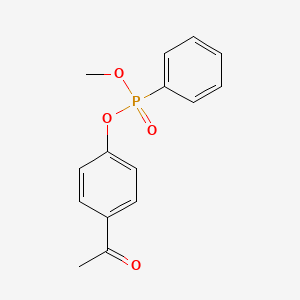
4-Acetylphenyl methyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylphenyl methyl phenylphosphonate is an organophosphorus compound characterized by the presence of both acetyl and phenyl groups attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl methyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with methyl phenylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetylphenyl methyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
4-Acetylphenyl methyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-acetylphenyl methyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrophenyl methyl phenylphosphonate
- 4-Methoxyphenyl methyl phenylphosphonate
- 4-Hydroxyphenyl methyl phenylphosphonate
Comparison: 4-Acetylphenyl methyl phenylphosphonate is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The acetyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
565455-51-8 |
|---|---|
Molekularformel |
C15H15O4P |
Molekulargewicht |
290.25 g/mol |
IUPAC-Name |
1-[4-[methoxy(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O4P/c1-12(16)13-8-10-14(11-9-13)19-20(17,18-2)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI-Schlüssel |
PTQKAPAWDIITMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
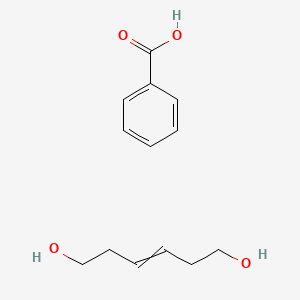
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
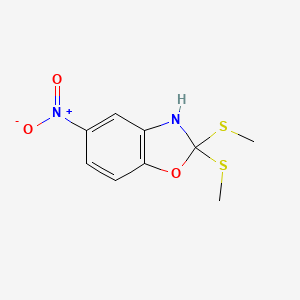
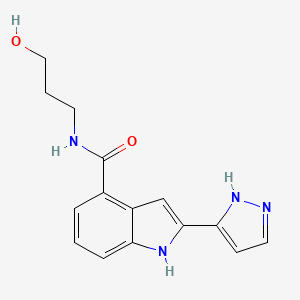
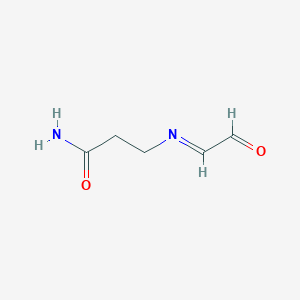
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
